

Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-1-carboxylic acid*

Cat. No.: B182569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-established method for the synthesis of **isoquinoline-1-carboxylic acid**, a valuable building block in medicinal chemistry and materials science, starting from isoquinoline. The primary method detailed is the Reissert-Henze reaction, a two-step process involving the formation of an intermediate Reissert compound followed by its hydrolysis.

Executive Summary

The synthesis of **isoquinoline-1-carboxylic acid** from isoquinoline is most effectively achieved through the Reissert-Henze reaction. This method consistently provides good to excellent yields and is a staple in heterocyclic chemistry. The process involves two key stages:

- Formation of the Reissert Compound: Isoquinoline is treated with benzoyl chloride and potassium cyanide in a biphasic solvent system to yield 2-benzoyl-1,2-dihydroisoquinaldonitrile.
- Hydrolysis of the Reissert Compound: The intermediate is then hydrolyzed under acidic conditions to afford the final product, **isoquinoline-1-carboxylic acid**.

This guide presents detailed experimental protocols for both steps, a summary of quantitative data, and a visualization of the reaction pathway.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **Isoquinoline-1-carboxylic acid** from isoquinoline via the Reissert-Henze reaction.

Table 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

Parameter	Value	Reference
Starting Material	Isoquinoline	[1]
Key Reagents	Benzoyl chloride, Potassium cyanide	[1]
Solvent	Dichloromethane / Water	[1]
Reaction Temperature	Reflux (self-initiated)	[1]
Reaction Time	4 hours	[1]
Product Molar Yield	69-74%	[1]
Melting Point	124-126 °C	[1]

Table 2: Hydrolysis of Reissert Compound to **Isoquinoline-1-carboxylic acid**

Parameter	Value	Reference
Starting Material	2-Benzoyl-1,2-dihydroisoquinaldonitrile	[2]
Key Reagent	Concentrated Hydrochloric Acid	[2]
Reaction Temperature	150 °C (in a sealed tube)	[2]
Reaction Time	8 hours	[2]
Product Molar Yield	~90%	[2]
Melting Point	164 °C (decomposes)	[3]

Table 3: Characterization of **Isoquinoline-1-carboxylic acid**

Property	Value	Reference
Molecular Formula	$C_{10}H_7NO_2$	[3]
Molecular Weight	173.17 g/mol	[3]
Appearance	Light orange to yellow to green crystalline powder	[4]
Melting Point	164 °C (decomposes)	[3]
1H NMR (DMSO-d ₆)	Spectrum available	[5]
^{13}C NMR	Spectrum available	[6]

Experimental Protocols

Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)

This procedure is adapted from a well-established Organic Syntheses protocol.[\[1\]](#)

Materials:

- Isoquinoline (freshly distilled)
- Benzoyl chloride (freshly distilled)
- Potassium cyanide (KCN)
- Dichloromethane (CH_2Cl_2)
- Deionized water
- Ethyl acetate
- Anhydrous potassium carbonate

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Büchner funnel
- Vacuum desiccator

Procedure:

- In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine freshly distilled isoquinoline (64.6 g, 0.500 mol) and 400 mL of dichloromethane.
- In a separate beaker, dissolve potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water.
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
- Add the aqueous potassium cyanide solution to the flask containing the isoquinoline solution.
- Stir the biphasic mixture vigorously.
- From the dropping funnel, add freshly distilled benzoyl chloride (70.3 g, 0.500 mol) dropwise over a period of 1 hour. The addition is exothermic and will cause the dichloromethane to reflux.
- After the addition is complete, continue stirring the mixture vigorously for an additional 3 hours.
- Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

- Wash the organic layer successively with 300 mL of water, three 200-mL portions of 2 N hydrochloric acid, 200 mL of water, three 200-mL portions of 2 N sodium hydroxide, and finally with 200 mL of water.
- Dry the dichloromethane solution over anhydrous potassium carbonate.
- Filter the solution and remove the solvent under reduced pressure to yield a pale brown solid.
- Recrystallize the crude product from boiling ethyl acetate. The Reissert compound will crystallize as cream-colored rhombic crystals upon cooling.
- Collect the crystals by vacuum filtration using a Büchner funnel and dry them in a vacuum desiccator. This procedure typically yields 89.9 g (69-74%) of 2-benzoyl-1,2-dihydroisoquinaldonitrile.[\[1\]](#)

Step 2: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile to Isoquinoline-1-carboxylic acid

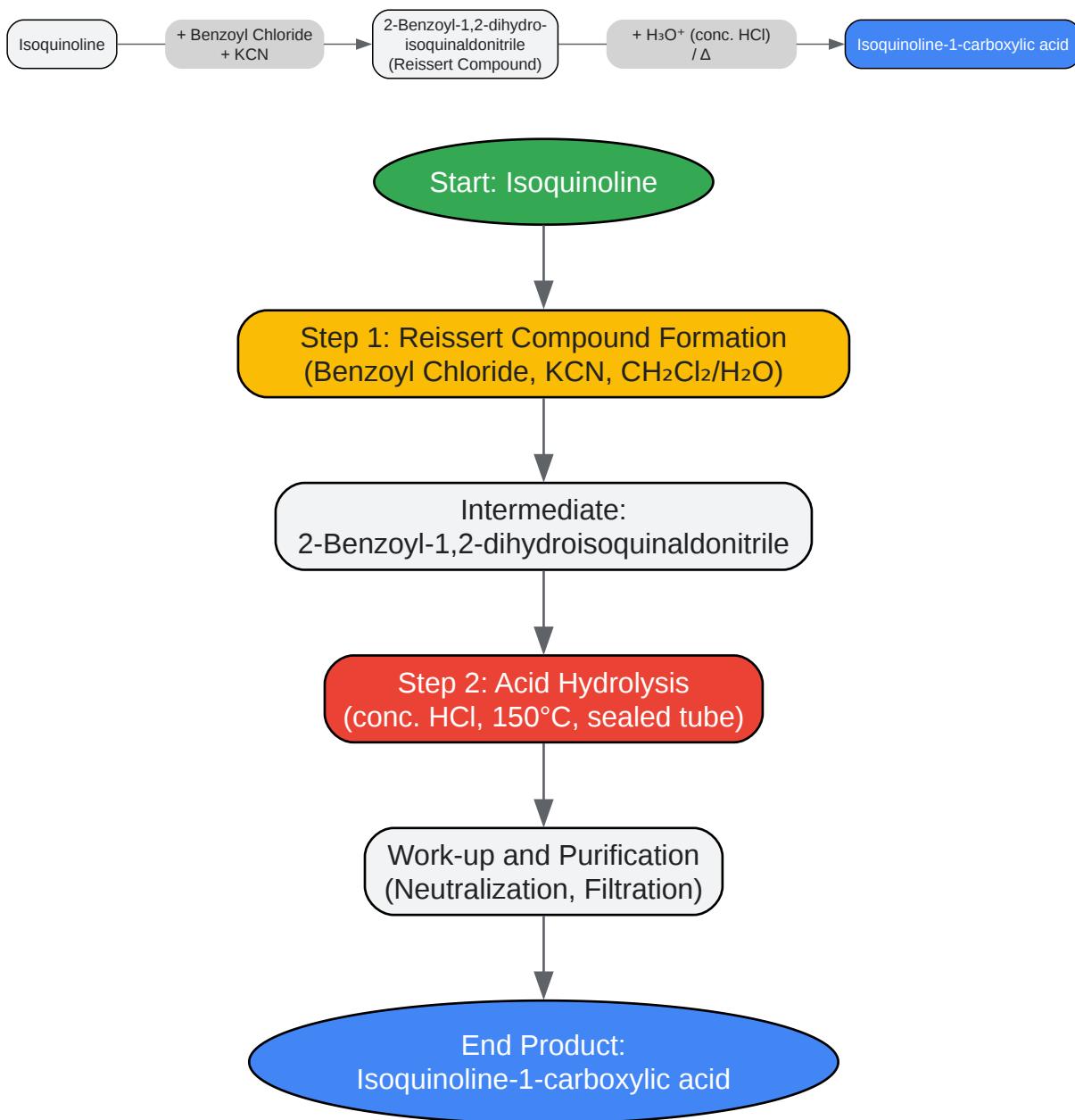
This procedure is based on a general method for the hydrolysis of isoquinoline nitriles.[\[2\]](#)

Materials:

- 2-Benzoyl-1,2-dihydroisoquinaldonitrile
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Ammonia solution

Equipment:

- Heavy-walled glass tube (Carius tube) or a high-pressure reaction vessel
- Heating mantle or oven


- Rotary evaporator
- Beakers
- Filtration apparatus

Procedure:

- Place the 2-benzoyl-1,2-dihydroisoquinaldonitrile (1 part by weight) in a heavy-walled glass tube.
- Add approximately 9 times its weight of concentrated hydrochloric acid.
- Seal the tube. Caution: This reaction is performed at high temperature and pressure. Ensure the sealed tube is appropriate for these conditions and use a protective blast shield.
- Heat the sealed tube in an oven or with a heating mantle at 150 °C for 8 hours.
- Allow the tube to cool completely to room temperature before carefully opening it in a fume hood.
- Evaporate the reaction mixture to dryness, for instance by using a rotary evaporator.
- Dissolve the residue in water.
- If necessary, decolorize the solution with a small amount of activated charcoal and filter.
- To the clear filtrate, add a theoretical quantity of ammonia solution to precipitate the **isoquinoline-1-carboxylic acid**.
- Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry. The reported yield for this type of hydrolysis is approximately 90%.[\[2\]](#)

Mandatory Visualization

The following diagrams illustrate the reaction pathway for the synthesis of **isoquinoline-1-carboxylic acid** from isoquinoline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Quinolincarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182569#isoquinoline-1-carboxylic-acid-synthesis-from-isoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com